Commercial Purity Specification: 95%+ Baseline for Reproducible Synthesis
The target compound is commercially available with a purity specification of ≥95% as determined by HPLC . This purity level ensures reliable performance in multi-step synthetic sequences. In contrast, closely related benzotriazinone esters (e.g., methyl 2-(4-oxobenzotriazin-3(4H)-yl)acetate) are typically synthesized in situ without standardized purity specifications, introducing batch-to-batch variability that can affect reproducibility in azide coupling reactions [1].
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥95% (HPLC) |
| Comparator Or Baseline | Methyl 2-(4-oxobenzotriazin-3(4H)-yl)acetate (compound 6a in El Rayes et al.): synthesized in situ, no commercial purity specification available |
| Quantified Difference | Target compound offers a quantifiable purity baseline; comparator lacks standardized purity |
| Conditions | As reported by commercial supplier Chemenu (Catalog CM781778) |
Why This Matters
For procurement decisions, a defined purity specification reduces the risk of failed reactions and simplifies quality control, unlike in-house synthesized analogs that lack batch-to-batch certification.
- [1] El Rayes, S. M., et al. 'Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors.' ACS Omega, 2020, 5, 6781-6791. View Source
